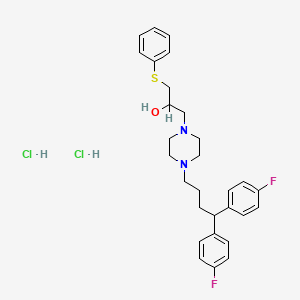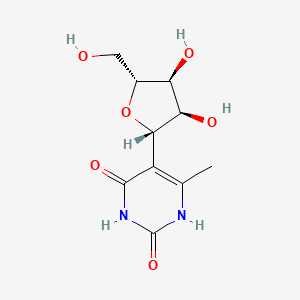
6-Methylpseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpseudouridine is a nucleoside derivative, specifically a C-nucleoside. It is a modified form of pseudouridine, where a methyl group is added to the sixth position of the uracil ring. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by selective methylation at the sixth position. The protecting groups are then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the compound’s quality .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside’s functional groups.
Substitution: Substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
Aplicaciones Científicas De Investigación
6-Methylpseudouridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of RNA structure and function.
Medicine: It is incorporated into synthetic messenger RNA (mRNA) for therapeutic purposes, including mRNA vaccines.
Industry: It is used in the production of RNA-based drugs and diagnostic tools .
Mecanismo De Acción
6-Methylpseudouridine exerts its effects by enhancing the stability and functionality of RNA molecules. The methylation at the sixth position increases the thermal stability and resistance to enzymatic degradation. This modification also improves the efficiency of protein translation by reducing immune recognition and enhancing ribosome binding .
Comparación Con Compuestos Similares
Pseudouridine: The parent compound, which lacks the methyl group at the sixth position.
N1-Methylpseudouridine: Another methylated derivative with the methyl group at the first position.
5-Methylcytosine: A methylated cytosine derivative used in similar applications
Uniqueness: 6-Methylpseudouridine is unique due to its specific methylation pattern, which provides distinct advantages in terms of stability and functionality. Compared to pseudouridine, it offers enhanced thermal stability and reduced immunogenicity, making it more suitable for therapeutic applications .
Propiedades
Número CAS |
1613530-10-1 |
|---|---|
Fórmula molecular |
C10H14N2O6 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1 |
Clave InChI |
WSJZETUHYFZTHG-JBBNEOJLSA-N |
SMILES isomérico |
CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


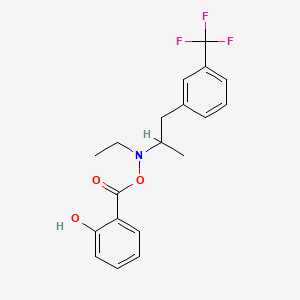

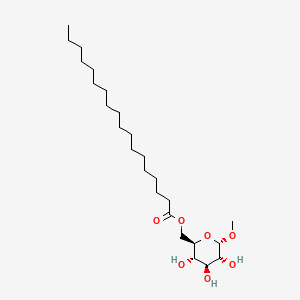
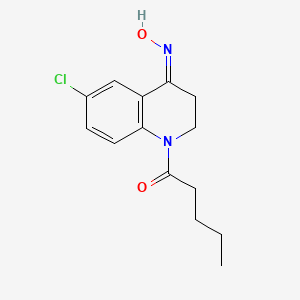


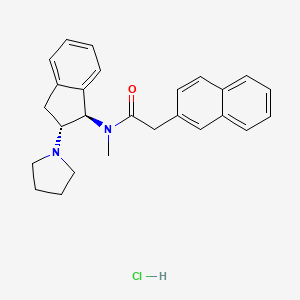

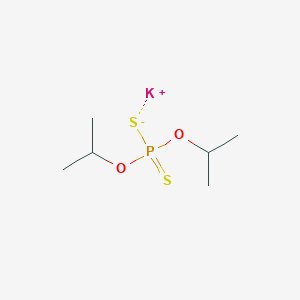
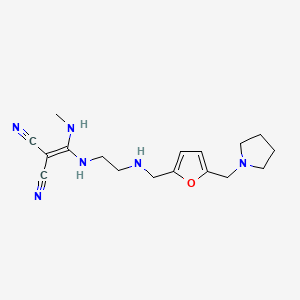
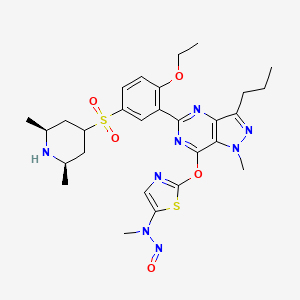
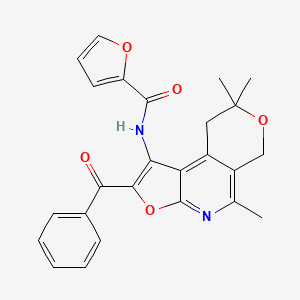
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
